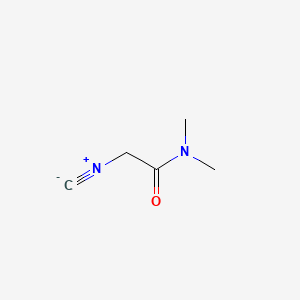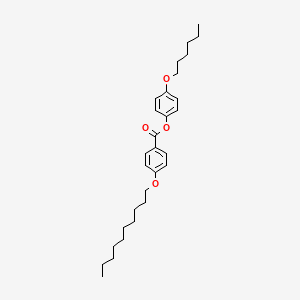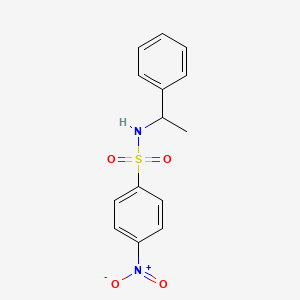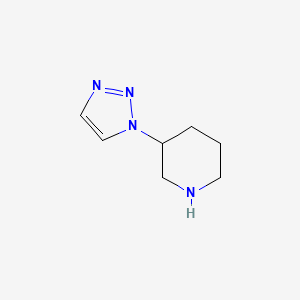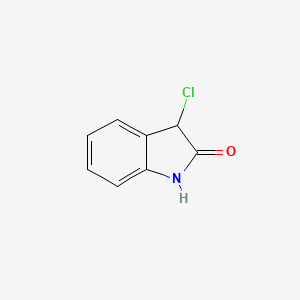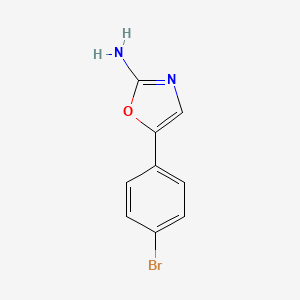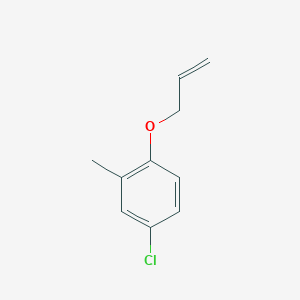
Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-
Übersicht
Beschreibung
“Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-” is an organic compound with the molecular formula C10H11Cl . It is a derivative of benzene, which is a simple member of a large family of hydrocarbons known as aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of “Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-” involves a benzene ring with a chlorine atom, a methyl group, and a propenyloxy group attached to it . The exact positions of these substituents on the benzene ring would determine the specific isomer of the compound.Chemical Reactions Analysis
Aromatic compounds like this typically undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .Physical And Chemical Properties Analysis
As a derivative of benzene, this compound likely shares many of the physical and chemical properties of benzene and its derivatives. Benzene and its derivatives are typically nonpolar and are usually colorless liquids or solids with a characteristic aroma . The exact physical and chemical properties of this specific compound aren’t readily available in the searched resources.Wissenschaftliche Forschungsanwendungen
1. Stereochemistry of Friedel-Crafts Reaction
The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane, involving 4-chloro-2-butanol and 3-chloro-1-butanol by-products, provides insights into the stereochemical course of the reaction. The catalyst type influences the reaction outcome, indicating potential applications in stereochemistry and organic synthesis (Segi et al., 1982).
2. Electrochemical Preparation and Reactions
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, related to the compound , was prepared through electrooxidative double ene-type chlorination, showcasing its applicability in electrochemical synthesis and reactions (Uneyama et al., 1983).
3. Modern Friedel-Crafts Chemistry
In Friedel-Crafts alkylation involving 3-chloro-(2-chloromethyl)-1-propene, products like 1,1-di(chloromethyl)ethylbenzene were generated, revealing potential in the field of organic synthesis and mechanistic studies of alkylation reactions (Khalaf et al., 2006).
4. Asymmetric Induction in Friedel-Crafts Reaction
The alkylation of benzene with (+)-1,2-epoxybutane, involving compounds such as 2-chloro-1-butanol, demonstrates asymmetric induction in organic synthesis. This research contributes to understanding stereoselective reactions and developing enantioselective synthesis methods (Nakajima et al., 1975).
5. Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors
Studies on methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds highlight their potential as protoporphyrinogen IX oxidase inhibitors, suggesting applications in biochemistry and pharmaceutical research (Li et al., 2005).
Wirkmechanismus
The mechanism of action for reactions involving aromatic compounds like this typically involves the formation of a carbocation electrophile, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The exact mechanism of action would depend on the specific reaction conditions and reactants involved.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-1-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOQZIXBMOVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348880 | |
| Record name | benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | |
CAS RN |
68536-94-7 | |
| Record name | benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



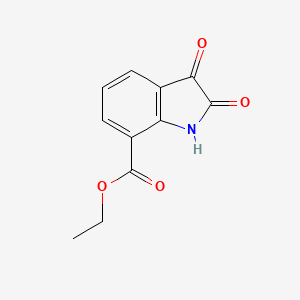
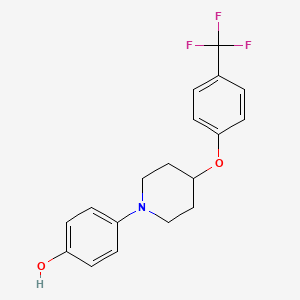

![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)

